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Compound of Interest

Compound Name: 2,6-Dibromo-4-iodophenol

CAS No.: 187407-15-4

Cat. No.: B3248515

Get Quote

Executive Summary
2,6-Dibromo-4-iodophenol (CAS 187407-15-4) is a critical halogenated phenol intermediate,

widely utilized in the synthesis of thyromimetic agents, radiolabeled imaging ligands, and

complex agrochemicals. Its structural integrity—specifically the regiochemical purity of the

halogen substitution—is paramount for downstream efficacy.

This guide outlines a validated, scalable protocol for the synthesis of 2,6-Dibromo-4-
iodophenol starting from 4-iodophenol. Unlike enzymatic or oxidative iodination of 2,6-

dibromophenol, which can suffer from regioselectivity issues (e.g., formation of 'quinone'

species or poly-iodination), the bromination of 4-iodophenol exploits the high ortho-directing

power of the phenolic hydroxyl group to ensure exclusive 2,6-substitution.

Two protocols are provided:

Method A (High Purity/Lab Scale): Uses N-bromosuccinimide (NBS) for mild, controlled

halogenation.

Method B (Industrial Scale): Uses elemental bromine (
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) for cost-effective mass production.

Retrosynthetic Analysis & Reaction Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) on

the phenol ring is a strong activator and an ortho, para-director. The iodine atom at the para

position is a weak deactivator but also an ortho, para-director.

Starting Material: 4-Iodophenol.[1][2][3][4]

Directing Effects: The -OH group strongly activates the 2 and 6 positions. The 4-position is

blocked by Iodine.

Selectivity: Since the 3 and 5 positions are meta to the activating -OH group and ortho to the

deactivating Iodine, substitution at these positions is kinetically disfavored. This ensures high

regioselectivity for the 2,6-dibromo product.[3]

Reaction Pathway Diagram[5]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Stepwise electrophilic bromination pathway. The reaction proceeds rapidly through

the mono-bromo intermediate to the thermodynamically stable 2,6-dibromo product.
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Method A: High-Purity Synthesis (NBS Route)
Recommended for gram-scale synthesis where purity is critical and handling elemental

bromine is undesirable.

Reagents:

4-Iodophenol (1.0 eq)

N-Bromosuccinimide (NBS) (2.1 eq)

Acetonitrile (MeCN) or DMF (Solvent)

Sodium Thiosulfate (

) (Quench)

Protocol:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Iodophenol

(10.0 g, 45.4 mmol) in Acetonitrile (100 mL). Ensure complete dissolution.

Addition: Cool the solution to 0–5 °C in an ice bath. Add NBS (17.0 g, 95.4 mmol) portion-

wise over 15 minutes. Note: Slight excess NBS ensures complete conversion of the mono-

bromo intermediate.

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25

°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: 10% EtOAc/Hexanes)

or HPLC.

Quench: Once the starting material is consumed, add 10% aqueous Sodium Thiosulfate (50

mL) to quench any unreacted NBS and bromine byproducts. The solution may turn from

orange/red to pale yellow.

Workup:

Evaporate the bulk of the Acetonitrile under reduced pressure.
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Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (2 x 100 mL) followed

by Brine (100 mL).

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1) or Chloroform.

Yield: ~85–92%[5]

Appearance: White to off-white needles.

Method B: Large-Scale Synthesis (Elemental Bromine)
Recommended for multi-gram to kilogram scale due to atom economy and lower reagent cost.

Safety Warning: Elemental bromine is highly corrosive and volatile. Perform all operations in a

functioning fume hood using proper PPE (face shield, Viton gloves).

Protocol:

Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and a gas outlet

connected to a scrubber (NaOH solution) to trap HBr gas.

Dissolution: Charge the flask with 4-Iodophenol (100 g, 0.45 mol) and Glacial Acetic Acid

(500 mL). Stir until dissolved.

Bromination: Charge the addition funnel with Bromine (

) (152 g, 49 mL, 0.95 mol) dissolved in Acetic Acid (100 mL).

Controlled Addition: Add the Bromine solution dropwise to the phenol mixture at room

temperature.

Exotherm Control: The reaction is exothermic. Maintain internal temperature below 45 °C

using a water bath if necessary.

Observation: HBr gas will evolve. Ensure scrubber is active.
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Completion: After addition is complete, stir for an additional 1 hour. The mixture will be a

thick slurry or dark solution depending on concentration.

Quench & Isolation:

Pour the reaction mixture slowly into Ice Water (2.0 L) with vigorous stirring. The product

will precipitate as a solid.[6]

Add Sodium Bisulfite solution dropwise until the bromine color (brown/orange) dissipates.

Filtration: Filter the solid using a Büchner funnel. Wash the cake copiously with water to

remove residual acetic acid.

Drying: Dry the filter cake in a vacuum oven at 45 °C overnight.

Quality Control & Characterization
Verify the identity and purity of the synthesized material using the following parameters.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

NMR Interpretation[5][7]
Symmetry: The presence of a single aromatic singlet (integration 2H) at ~7.74 ppm confirms

the symmetrical substitution at the 2 and 6 positions.

Absence of Couplings: Lack of doublets indicates no ortho or meta coupling protons remain,

ruling out mono-bromination or displacement of the iodine.
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Process Safety & Troubleshooting
Critical Control Points[8]

Regioselectivity: Over-bromination is unlikely due to steric crowding and the deactivating

nature of the halogens, but under-bromination (monobromo intermediate) is possible if

stoichiometry is incorrect.

Fix: Ensure >2.05 equivalents of brominating agent are used.[6][7]

Iodine Stability: The C-I bond is weaker than C-Br. Avoid excessive heating (>80 °C) or

strong Lewis acids, which could cause deiodination.

HBr Evolution (Method B): The generation of HBr gas requires efficient scrubbing. Do not

vent directly into the hood.

Troubleshooting Table

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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